3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
3,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-14(11(2)21-18-10)15(20)17-12-6-8-19(9-12)13-5-3-4-7-16-13/h3-5,7,12H,6,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLABTRXRVYZSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. Pyrrolidine derivatives, which share a similar five-membered ring structure, have also been used widely in medicinal chemistry to obtain compounds for the treatment of human diseases.
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
3,5-Dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide, with the CAS number 1795087-42-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 286.33 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate various signaling pathways by binding to G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes. The compound's unique structure allows it to exhibit selectivity towards certain targets, enhancing its potential therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds, including 3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide, exhibit significant antibacterial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various pathogens. The structure suggests that modifications can enhance its efficacy against fungal strains, making it a candidate for further investigation in antifungal drug development .
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives can be influenced by various structural modifications. For instance:
- Pyridine Substituents : The presence of a pyridine ring enhances receptor binding affinity.
- Alkyl Substituents : Methyl groups at the 3 and 5 positions contribute to lipophilicity, improving membrane permeability and bioavailability.
Case Studies
- In Vivo Efficacy : A study evaluating the efficacy of isoxazole derivatives in animal models demonstrated significant reductions in bacterial load in infected tissues when treated with 3,5-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-4-carboxamide compared to controls .
- Toxicological Assessment : Toxicity studies have shown that while the compound exhibits potent antimicrobial activity, it also needs careful evaluation for cytotoxic effects on human cell lines. Preliminary data suggest a favorable safety profile at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
